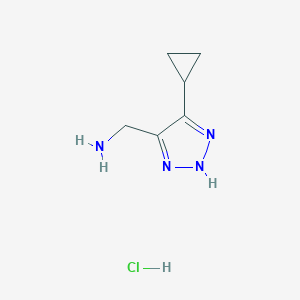

1-(5-cyclopropyl-1H-1,2,3-triazol-4-yl)methanaminehydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(5-Cyclopropyl-1H-1,2,3-triazol-4-yl)methanaminehydrochloride is a chemical compound that belongs to the class of 1,2,3-triazoles These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Métodos De Preparación

The synthesis of 1-(5-cyclopropyl-1H-1,2,3-triazol-4-yl)methanaminehydrochloride typically involves the following steps:

Triazole Formation:

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Análisis De Reacciones Químicas

1-(5-Cyclopropyl-1H-1,2,3-triazol-4-yl)methanaminehydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Cycloaddition: The triazole ring can participate in cycloaddition reactions to form larger ring systems.

Common reagents used in these reactions include copper catalysts for cycloaddition, reducing agents like sodium borohydride for reduction, and oxidizing agents like hydrogen peroxide for oxidation.

Aplicaciones Científicas De Investigación

1-(5-Cyclopropyl-1H-1,2,3-triazol-4-yl)methanaminehydrochloride has several scientific research applications:

Medicinal Chemistry: It is used in the development of new drugs due to its potential antimicrobial, anticancer, and antiviral activities.

Biological Studies: The compound is used in biological studies to understand its effects on various biological pathways and targets.

Industrial Applications: It is used in the synthesis of other complex molecules and as a building block in organic synthesis.

Mecanismo De Acción

The mechanism of action of 1-(5-cyclopropyl-1H-1,2,3-triazol-4-yl)methanaminehydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific biological processes. The cyclopropyl group enhances the compound’s binding affinity and specificity towards its targets .

Comparación Con Compuestos Similares

1-(5-Cyclopropyl-1H-1,2,3-triazol-4-yl)methanaminehydrochloride can be compared with other similar compounds such as:

- 3-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride

- 1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanamine

- 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine

These compounds share similar structural features but differ in their biological activities and applications. The presence of different substituents and ring systems in these compounds leads to variations in their chemical properties and reactivity.

Actividad Biológica

1-(5-Cyclopropyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C7H11ClN6

- Molecular Weight : 198.66 g/mol

Structural Representation

The structure consists of a cyclopropyl group attached to a triazole ring, which is known for its stability and ability to form hydrogen bonds, making it a valuable scaffold in drug design.

Anticancer Properties

Research indicates that compounds containing the triazole moiety exhibit significant anticancer activity. The biological evaluation of similar triazole derivatives has shown promising results against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1 | MCF-7 (Breast) | 0.48 | Induces apoptosis via caspase activation |

| 2 | HCT-116 (Colon) | 0.78 | Cell cycle arrest at G1 phase |

| 3 | A549 (Lung) | 1.17 | Inhibits proliferation through apoptosis |

Table 1: Anticancer activity of triazole derivatives .

The mechanism by which triazole derivatives exert their anticancer effects typically involves:

- Induction of Apoptosis : Activation of caspases leading to programmed cell death.

- Cell Cycle Arrest : Interference with cell cycle progression, particularly at the G1 or G2/M checkpoint.

Antimicrobial Activity

In addition to anticancer properties, triazole compounds have demonstrated antimicrobial activities. For instance, some studies have reported effectiveness against various bacterial strains and fungi, suggesting a broad spectrum of biological activity.

Study 1: Anticancer Evaluation

In a study assessing the anticancer potential of various triazole derivatives, the compound was evaluated for its cytotoxic effects on multiple cancer cell lines. The findings highlighted its ability to induce apoptosis and inhibit cell proliferation effectively.

Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of the compound against pathogens such as Staphylococcus aureus and Candida albicans. Results indicated that it possesses significant inhibitory effects, warranting further exploration into its therapeutic applications.

Propiedades

Fórmula molecular |

C6H11ClN4 |

|---|---|

Peso molecular |

174.63 g/mol |

Nombre IUPAC |

(5-cyclopropyl-2H-triazol-4-yl)methanamine;hydrochloride |

InChI |

InChI=1S/C6H10N4.ClH/c7-3-5-6(4-1-2-4)9-10-8-5;/h4H,1-3,7H2,(H,8,9,10);1H |

Clave InChI |

SHFTXVBPQHPTCV-UHFFFAOYSA-N |

SMILES canónico |

C1CC1C2=NNN=C2CN.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.